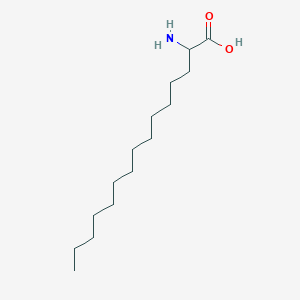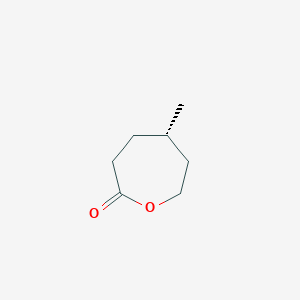
(5S)-5-methyloxepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-methyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy ester. This reaction can be catalyzed by acids or bases, depending on the specific conditions required. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts such as Lewis acids to promote the cyclization reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(5S)-5-methyloxepan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the oxepane ring into more saturated compounds.
Substitution: The methyl group and other positions on the ring can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or carboxylic acids, while reduction can produce more saturated oxepane derivatives.
科学的研究の応用
(5S)-5-methyloxepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (5S)-5-methyloxepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
(5R)-5-methyloxepan-2-one: The enantiomer of (5S)-5-methyloxepan-2-one, differing only in the spatial arrangement of the methyl group.
Oxepane: The parent compound without the methyl substitution.
Tetrahydropyran: A six-membered ring analog with similar chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in organic reactions and for developing enantioselective synthesis methods.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(5S)-5-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-7(8)9-5-4-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChIキー |
VNXMFQWTDCWMDQ-LURJTMIESA-N |
異性体SMILES |
C[C@H]1CCC(=O)OCC1 |
正規SMILES |
CC1CCC(=O)OCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


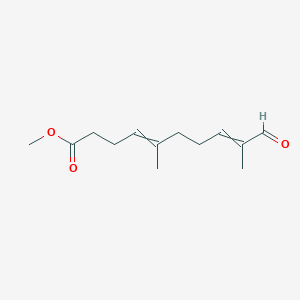
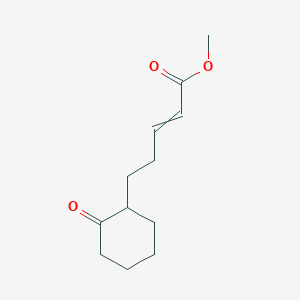
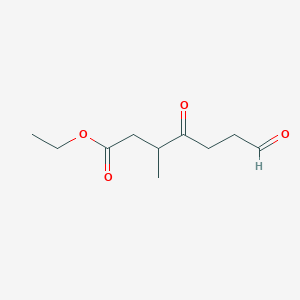
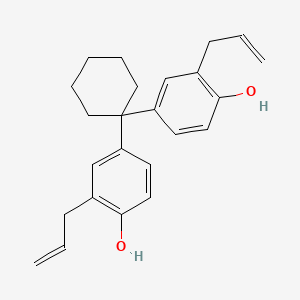
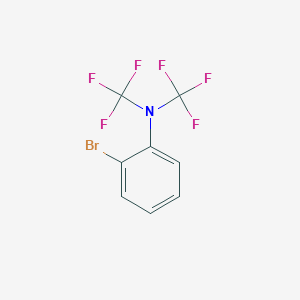
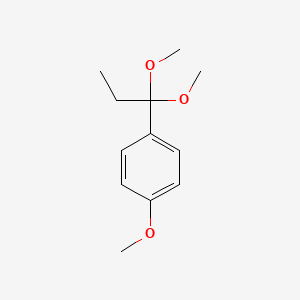
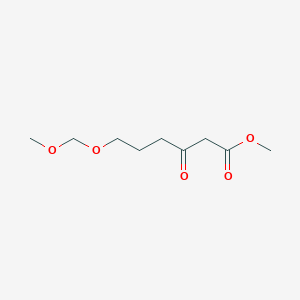
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
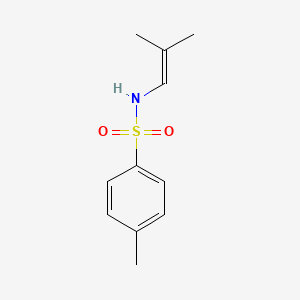


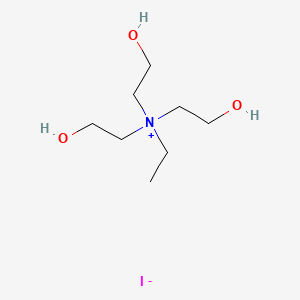
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
